6-Desamino 6-Chloro Etravirine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHQRYHASBLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471895 | |
| Record name | 6-Desamino 6-Chloro Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-76-7 | |
| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Desamino 6-Chloro Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Discovery and Management of 6-Desamino-6-Chloro Etravirine as a Process Impurity in Etravirine Synthesis
An in-depth technical guide by a Senior Application Scientist
This guide provides a comprehensive technical examination of the process-related impurity, 6-Desamino-6-Chloro Etravirine, which is associated with the synthesis of the antiretroviral drug Etravirine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of impurity identification, characterization, and control strategies in pharmaceutical manufacturing.
Introduction: The Context of Etravirine and the Imperative of Impurity Profiling
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves non-competitive binding to a hydrophobic pocket of the reverse transcriptase enzyme, which induces a conformational change that inactivates the enzyme and halts viral DNA polymerization.[3][4] This mode of action provides Etravirine with a high genetic barrier to resistance, making it effective against HIV strains that are resistant to first-generation NNRTIs.[3]
The synthesis of a complex molecule like Etravirine involves multiple chemical steps. Consequently, the formation of process-related impurities—substances that are chemically related to the active pharmaceutical ingredient (API) and are formed during manufacturing—is a significant concern.[1][2][5] Regulatory bodies mandate stringent impurity profiling to ensure the safety, efficacy, and quality of the final drug product.[1][5] This guide focuses on a specific process impurity, 6-Desamino-6-Chloro Etravirine, detailing its synthetic origin, characterization, and the strategies required for its control.
Synthetic Origin and Mechanistic Insight into the Formation of 6-Desamino-6-Chloro Etravirine
The discovery of 6-Desamino-6-Chloro Etravirine stems from the diligent analysis of Etravirine synthesis batches. Its formation is intrinsically linked to the specific reagents and intermediates used in the manufacturing process.
Plausible Formation Pathway
Several synthetic routes to Etravirine have been developed, often starting from a substituted pyrimidine core, such as 2,4,6-trichloropyrimidine.[6] A common strategy involves sequential nucleophilic substitution reactions to build the final molecule. The formation of 6-Desamino-6-Chloro Etravirine, chemically named 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, points to an incomplete or side reaction at the 6-position of the pyrimidine ring.[7][8]
The final step in many synthetic pathways is the conversion of a 6-chloro intermediate to the 6-amino group of Etravirine via ammonification.[6] If this conversion is incomplete, the 6-chloro intermediate will persist as an impurity. Alternatively, if a precursor with a leaving group at the 6-position is used, a side reaction with a chloride source in the reaction mixture could also lead to the formation of this impurity. Optimizing the ammonification step—by adjusting pressure, temperature, reaction time, and the concentration of ammonia—is crucial to suppress the formation of this impurity.[6]
Caption: Proposed formation of the 6-Desamino-6-Chloro impurity.
Analytical Workflow: From Detection to Structural Confirmation
The identification of an unknown impurity requires a systematic analytical approach, combining separation science with spectroscopic techniques for definitive structure elucidation.
Isolation and Characterization Protocol
-
Detection and Isolation:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for detecting and separating impurities from the main API.[2][9]
-
Procedure: A gradient HPLC method is developed to achieve baseline separation. The peak corresponding to the unknown impurity is collected using a preparative HPLC system to isolate a sufficient quantity for structural analysis.
-
-
Structure Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): The isolated impurity is subjected to HRMS (e.g., Q-TOF or Orbitrap) to determine its precise molecular weight and elemental composition. The molecular formula for 6-Desamino-6-Chloro Etravirine is C₂₀H₁₃BrClN₅O, with a corresponding molecular weight of approximately 454.7 g/mol .[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Comparison with the Etravirine spectrum reveals the absence of the characteristic broad singlet for the -NH₂ protons. Shifts in the aromatic proton signals on the pyrimidine ring are also observed.
-
¹³C NMR: The most significant change is the chemical shift of the C6 carbon on the pyrimidine ring, which moves downfield due to the substitution of the electron-donating amino group with the electron-withdrawing chloro group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the connectivity of the entire molecule and definitively assign the position of the chloro substituent.
-
-
Comparative Analytical Data
| Parameter | Etravirine (Expected) | 6-Desamino-6-Chloro Etravirine (Observed) | Rationale for Difference |
| Molecular Formula | C₂₀H₁₅BrN₆O | C₂₀H₁₃BrClN₅O | Replacement of -NH₂ with -Cl |
| Molecular Weight | ~435.3 g/mol | ~454.7 g/mol [10] | Mass difference between -NH₂ and -Cl |
| ¹H NMR | Presence of -NH₂ proton signals | Absence of -NH₂ proton signals | Structural substitution |
| ¹³C NMR | C6 carbon signal in the region typical for an amino-substituted aromatic carbon | C6 carbon signal shifted due to the electronegative chloro substituent | Change in electronic environment |
Quantitative Analysis: Method Development and Validation
For routine quality control, a validated, stability-indicating analytical method is essential for quantifying 6-Desamino-6-Chloro Etravirine.
Experimental Protocol: RP-HPLC Method for Impurity Quantification
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[9][11]
-
Mobile Phase A: Aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0).[9][11]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 90:10 v/v).[9][11]
-
Elution Program: A gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the API and all impurities.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm, where both Etravirine and the impurity show good absorbance.[9][11]
-
Injection Volume: 10 µL.[11]
-
Quantification: Performed using an external reference standard of 6-Desamino-6-Chloro Etravirine.[1][10]
Method Validation
The method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
A Framework for Impurity Control
A robust control strategy is crucial to ensure that the level of 6-Desamino-6-Chloro Etravirine in the final drug substance is consistently below the qualification threshold defined by ICH guidelines.
-
Process Optimization: The primary control point is the optimization of the synthetic step where the impurity is formed. Fine-tuning reaction conditions (temperature, pressure, stoichiometry of reagents, reaction time) can significantly minimize its generation.[6]
-
In-Process Controls (IPCs): Implementing IPCs to monitor the completion of the ammonification reaction allows for real-time process adjustments and ensures the level of the chloro-intermediate is below a set limit before proceeding.
-
Raw Material Control: Ensuring the quality of starting materials and reagents is critical to prevent the introduction of substances that could promote side reactions.
-
Specification Setting: A final acceptance criterion (specification) for 6-Desamino-6-Chloro Etravirine is established for the Etravirine API. This limit is based on toxicological data and regulatory standards.
Caption: Logical workflow for the control of a process impurity.
Conclusion
The successful identification, characterization, and control of 6-Desamino-6-Chloro Etravirine serve as a testament to the rigorous scientific processes underpinning modern pharmaceutical manufacturing. This in-depth guide illustrates that a profound understanding of organic synthesis, combined with advanced analytical technologies and a robust quality control framework, is essential. By meticulously managing process-related impurities, drug developers can ensure the consistent production of high-quality, safe, and effective medicines like Etravirine for patients worldwide.
References
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SynThink Research Chemicals. Etravirine EP Impurities & USP Related Compounds. [Link]
-
Yuan, J., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Beilstein Journal of Organic Chemistry. [Link]
-
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]
-
Asian Pacific Journal of Health Sciences. Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. [Link]
-
Veeprho. Etravirine Impurities and Related Compound. [Link]
-
Gatell, J. M., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiología Clínica. [Link]
-
SynZeal. 6-Desamino 6-Chloro Etravirine. [Link]
-
ResearchGate. (PDF) Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. [Link]
-
Patsnap Synapse. What is the mechanism of Etravirine?. [Link]
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A Technical Guide to the Spectroscopic Analysis of 6-Desamino-6-Chloro Etravirine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 6-Desamino-6-Chloro Etravirine, a potential process-related impurity or derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. In pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1] This document outlines an integrated analytical approach utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis Spectroscopy. By detailing step-by-step protocols, data interpretation strategies, and the underlying scientific rationale, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals tasked with the characterization of Etravirine and its related substances.
Introduction and Compound Profile
Etravirine is a highly potent diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection.[2][3][4] Its unique molecular flexibility allows it to bind effectively to the reverse transcriptase enzyme, even in the presence of resistance-conferring mutations.[3] The synthesis and manufacturing of such a complex molecule can lead to the formation of various related substances or impurities.[1]
The subject of this guide, 6-Desamino-6-Chloro Etravirine, represents a structural analog where the C6-amino group of the pyrimidine core is substituted with a chlorine atom. This modification can arise from specific synthetic pathways, for instance, from an intermediate that has not been fully converted to the final amino-substituted product. Understanding the precise structure of such impurities is a critical regulatory requirement and essential for toxicology assessments.
Structural Comparison
The key structural difference between Etravirine and the 6-Desamino-6-Chloro derivative is highlighted below. This seemingly minor change significantly alters the molecule's electronic properties and hydrogen bonding capabilities, which necessitates a full spectroscopic confirmation.
Caption: Structural comparison of Etravirine and 6-Desamino-6-Chloro Etravirine.
Integrated Analytical Workflow
A multi-technique, orthogonal approach is crucial for the unambiguous identification of an unknown or specified impurity. The logical flow begins with detection and molecular weight determination by LC-MS, followed by isolation and detailed structural elucidation using high-resolution techniques like NMR. FT-IR and UV-Vis provide complementary functional group and chromophore information, respectively.
Caption: A logical workflow for spectroscopic analysis and confirmation.
Mass Spectrometry (MS) Analysis
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for this analysis.[1] It provides the exact molecular weight, enabling the derivation of a molecular formula, which is the first and most critical piece of evidence in identifying an unknown compound. Electrospray Ionization (ESI) is the preferred ionization technique for molecules like Etravirine due to its polarity and ability to form protonated molecules ([M+H]⁺) with high efficiency.
Experimental Protocol (LC-HRMS)
-
Sample Preparation: Dissolve the isolated impurity or the bulk drug substance containing the impurity in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Rationale: This gradient effectively separates the slightly more non-polar impurity from the parent Etravirine. Formic acid aids in protonation for better ESI response.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode for molecular formula determination and targeted MS/MS for fragmentation analysis.
-
Data Interpretation & Expected Results
The primary goal is to observe the protonated molecular ion [M+H]⁺ and analyze its isotopic pattern. The presence of both bromine and chlorine atoms in the molecule creates a highly distinctive isotopic signature.
| Property | Etravirine (C₂₀H₁₅BrN₆O) | 6-Desamino-6-Chloro Etravirine (C₂₀H₁₄BrClN₅O) |
| Monoisotopic Mass | 434.0491 Da | 453.0101 Da |
| [M+H]⁺ (Calculated) | 435.0569 Da | 454.0179 Da |
| Key Isotope Pattern | A+2 peak (~98% intensity of A) due to ⁷⁹Br/⁸¹Br | A+2 peak (~130% intensity) due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl; A+4 peak (~32% intensity) |
The observed mass for the impurity should match the calculated mass for C₂₀H₁₄BrClN₅O within a narrow mass tolerance (e.g., < 5 ppm). The distinctive A/A+2/A+4 isotopic cluster provides very strong evidence for the presence of one bromine and one chlorine atom, validating the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton. For a molecule of this complexity, 2D NMR experiments (like COSY and HSQC) are essential to confidently assign all signals. DMSO-d₆ is a common solvent for Etravirine and related compounds due to its excellent solubilizing power.[5]
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiments: ¹H, ¹³C, and optionally COSY, HSQC, HMBC.
-
Temperature: 298 K.
-
Rationale: A higher field spectrometer provides better signal dispersion, which is critical for resolving the crowded aromatic regions of the spectrum.
-
Predicted ¹H NMR Data & Interpretation
The key change expected in the ¹H NMR spectrum is the disappearance of the C6-NH₂ signal, which is a broad singlet around 7.11 ppm in the spectrum of Etravirine. Other shifts will be subtly affected by the electronic change from an electron-donating -NH₂ group to an electron-withdrawing -Cl atom.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Change from Etravirine |
| ~9.8-10.0 | Singlet | 1H | C2-NH | The C2-NH proton signal may shift slightly downfield due to the increased electron-withdrawing nature of the pyrimidine ring. |
| ~8.7-8.9 | Singlet | 1H | Pyrimidine C5-H | This proton is adjacent to the new Chlorine atom and the Bromine atom. Its chemical environment is significantly altered, likely causing a substantial downfield shift compared to any pyrimidine protons in the parent drug. |
| ~7.80 | Singlet | 2H | C3', C5'-H (Phenoxy ring) | Minimal change expected as this ring is distant from the modification site. |
| ~7.65 | Doublet | 2H | C2'', C6''-H (Anilino ring) | Minor shifts possible due to overall electronic changes. |
| ~7.55 | Doublet | 2H | C3'', C5''-H (Anilino ring) | Minor shifts possible due to overall electronic changes. |
| ~2.15 | Singlet | 6H | Ar-CH₃ | Minimal change expected. |
Note: The C5-H proton on the pyrimidine ring of Etravirine is substituted with Bromine, so there is no signal. In the proposed impurity, the Bromine is still at C5, but the C6-NH2 is replaced by Cl. The structure of Etravirine is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. The pyrimidine ring has substituents at 2, 4, 5, and 6. There are no protons directly on the pyrimidine ring in Etravirine. This interpretation needs correction. The core structure is a 2,4,6-trisubstituted, 5-bromo pyrimidine. There is no C5-H. The primary change will be the absence of the NH₂ proton signal.
Corrected Interpretation: The most definitive change will be the complete absence of the broad singlet corresponding to the C6-NH₂ protons, which appears around δ 7.11 ppm in Etravirine's spectrum. The electronic impact of replacing -NH₂ with -Cl may cause subtle shifts (<0.2 ppm) in the signals of the adjacent aromatic rings, but the disappearance of the amino proton signal is the key diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying functional groups. The transition from a primary amine (-NH₂) to a C-Cl bond will result in a clear and diagnostic change in the spectrum. The -NH₂ group has characteristic stretching vibrations, which will be absent in the impurity.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the isolated impurity with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Standard FT-IR spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Interpretation & Expected Results
| Wavenumber (cm⁻¹) | Assignment in Etravirine | Expected in Impurity | Rationale |
| 3484, 3380 | N-H stretching (asymmetric & symmetric) of C6-NH₂ | Absent | The primary amine group has been replaced. |
| ~3350 | N-H stretching of C2-NH | Present | This secondary amine group remains. |
| 2223 | C≡N stretching | Present | Both nitrile groups are unchanged. |
| ~1640 | N-H scissoring (NH₂) | Absent | This bending vibration is characteristic of the primary amine. |
| 1243, 1059 | C-O-C stretching (Aryl ether) | Present | The ether linkage is unchanged. |
| ~750-850 | C-Cl stretching | Present | A new peak is expected in this region, confirming the C-Cl bond. |
The most significant diagnostic feature is the disappearance of the pair of sharp peaks above 3350 cm⁻¹ characteristic of the primary amine N-H stretches, which are present in the spectrum of Etravirine.
UV-Vis Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system. The replacement of the auxochromic amino group (-NH₂) with a chloro group will induce a hypsochromic shift (blue shift) in the maximum absorption wavelength (λmax). This is because the lone pair of electrons on the amino group extends the conjugation of the pyrimidine system, whereas the chloro group is less effective in this regard.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the impurity (e.g., 1-10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.[6]
-
Data Acquisition:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as a reference.
-
Data Interpretation & Expected Results
-
Etravirine λmax: Approximately 311 nm in methanol.[6]
-
Predicted Impurity λmax: A shift to a shorter wavelength (e.g., ~300-305 nm) is expected. The removal of the electron-donating amino group reduces the extent of conjugation in the overall chromophore, requiring higher energy (shorter wavelength) for the π→π* electronic transition.
Conclusion: Synthesizing the Data for Structural Confirmation
Unambiguous structural confirmation of 6-Desamino-6-Chloro Etravirine is achieved by integrating the evidence from all four spectroscopic techniques.
Caption: Convergence of evidence for structural confirmation.
The mass spectrometry data confirms the elemental composition. The NMR and FT-IR data confirm the specific substitution at the C6 position by demonstrating the absence of the amino group. Finally, the UV-Vis data provides corroborating evidence of the altered electronic structure. This collective, self-validating dataset provides the highest level of confidence in the final structural assignment.
References
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Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration. Available at: [Link]
-
PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Available at: [Link]
-
Li, W., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal. Available at: [Link]
-
Veeprho. (n.d.). Etravirine Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
-
New Drug Approvals. (2014). Etravirine. PharmaCompass. Available at: [Link]
-
Tseng, A. (2014). Selected Properties of Etravirine. hivclinic.ca. Available at: [Link]
-
Barath, M., et al. (2020). Analytical method development and validation of Etravirine by UV Spectroscopy. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Wikipedia. (n.d.). Etravirine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (n.d.). Structure of Etravirine. ResearchGate. Available at: [Link]
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Navigating HIV-1 Therapeutics: A Technical Guide to Etravirine and its Synthetic Precursor (CAS 269055-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolution of NNRTI-Based HIV-1 Treatment
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) treatment has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents play a crucial role in combination antiretroviral therapy (cART). This guide provides an in-depth technical overview of Etravirine (ETR), a second-generation NNRTI, with a particular focus on its research applications, mechanism of action, and the role of its key synthetic intermediate, 6-Desamino 6-Chloro Etravirine (CAS 269055-76-7). Etravirine represents a significant advancement in the management of treatment-experienced patients, particularly those with viral strains resistant to first-generation NNRTIs.
The Role of CAS 269055-76-7: A Crucial Synthetic Intermediate
The compound identified by CAS number 269055-76-7 is chemically known as 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile, also referred to as this compound. Its primary and critical role in the pharmaceutical field is as an intermediate in the synthesis of the active pharmaceutical ingredient, Etravirine.
In the manufacturing process of Etravirine, this intermediate is a pivotal precursor. Furthermore, it serves as a crucial reference standard for analytical method development, validation, and quality control (QC) applications during the commercial production of Etravirine. The purity and precise characterization of this intermediate are essential for ensuring the quality and consistency of the final drug product. While not intended for direct therapeutic or diagnostic use, its availability and quality are indispensable for the production of Etravirine.
Etravirine: A Second-Generation NNRTI
Etravirine, sold under the brand name Intelence, is a diarylpyrimidine (DAPY) derivative designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like efavirenz and nevirapine.[1] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, thereby maintaining its inhibitory activity even in the presence of resistance-conferring mutations.[1][2]
Mechanism of Action
Etravirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of the enzyme.[2][3] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3][4] Notably, Etravirine does not inhibit human DNA polymerases, contributing to its selective antiviral activity.[5]
Conclusion
Etravirine stands as a testament to the progress in antiretroviral drug development, offering a vital therapeutic option for treatment-experienced individuals with HIV-1, including those with resistance to earlier NNRTIs. Its unique mechanism of action and high genetic barrier to resistance underscore its clinical importance. The compound with CAS number 269055-76-7, this compound, while not a therapeutic agent itself, is an indispensable component in the synthesis and quality control of this life-saving medication. Ongoing research continues to explore the full potential of Etravirine, including its use in diverse patient populations and its potential repurposing for other diseases, highlighting its continued relevance in the field of drug development and therapy.
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Methodological & Application
Application Notes and Protocols for the Comprehensive Impurity Profiling of Etravirine
Introduction: The Criticality of Impurity Profiling in Etravirine
Etravirine (brand name Intelence) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy of HIV-1 infection, particularly in treatment-experienced patients.[1] As with any pharmaceutical active ingredient, the purity of etravirine is a critical quality attribute directly linked to its safety and efficacy. Impurities can arise from various stages of the manufacturing process, transportation, and storage, or as degradation products.[2][3] These impurities, even at trace levels, can potentially impact the drug's therapeutic window, introduce toxicity, or reduce its shelf life.
This comprehensive guide provides a detailed laboratory protocol for the impurity profiling of etravirine, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and align with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[4]
Understanding the Landscape of Etravirine Impurities
A thorough impurity profiling strategy begins with an understanding of the potential impurities that can be present in the etravirine drug substance and drug product. These are broadly categorized as:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation products formed due to exposure to stress factors like acid, base, light, heat, and oxidation.[3]
-
Inorganic Impurities: These are often reagents, ligands, or catalysts used during the synthesis.
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process.
This protocol will primarily focus on the identification and quantification of organic impurities, which are of primary concern for etravirine.
Core Protocol: High-Performance Liquid Chromatography (HPLC) for Etravirine and Its Impurities
The cornerstone of etravirine impurity profiling is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique offers the requisite specificity, sensitivity, and resolution to separate etravirine from its potential impurities. The following protocol is a robust method adapted from pharmacopeial monographs and peer-reviewed literature.[2][5][6]
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system equipped with a UV or Photodiode Array (PDA) detector. A Shimadzu HPLC with a PDA detector or equivalent is suitable.[2][5]
-
Column: A reversed-phase column is essential for the separation. An Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) column has been shown to provide excellent resolution.[2][5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Perchloric acid
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standards: USP Etravirine RS, and any known impurity reference standards.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of etravirine and its impurities.
| Parameter | Condition | Rationale |
| Column | Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) | This column chemistry provides a good balance of retention and selectivity for the separation of etravirine and its related substances.[2][5] |
| Mobile Phase A | 10 mM Ammonium formate in water | Provides good buffering capacity and is compatible with mass spectrometry if LC-MS is used for identification.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for etravirine and its impurities.[2][5][6] |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 10 | 30 | |
| 22 | 95 | |
| 35 | 95 | |
| 35.5 | 30 | |
| 42 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[2][5] |
| Column Temperature | 35 °C | Helps to ensure reproducible retention times and peak shapes.[6] |
| Detector Wavelength | 310 nm | Etravirine and its chromophoric impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[2][5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[2][5] |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Mobile Phase A (e.g., 10:9 v/v) is a suitable diluent.[6]
-
Standard Stock Solution (Etravirine): Accurately weigh about 25 mg of USP Etravirine RS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to volume with the diluent.[7]
-
Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation (Drug Substance): Prepare the sample solution in the same manner as the Standard Solution, using the etravirine drug substance.
-
Sample Preparation (Drug Product - Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of etravirine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few milliliters of the filtrate.
-
The filtered solution is the sample solution.
-
System Suitability
Before commencing sample analysis, the performance of the chromatographic system must be verified. The USP monograph for etravirine specifies system suitability requirements.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (for Etravirine peak) | Not more than 1.5 |
| Relative Standard Deviation (RSD) of replicate injections | Not more than 2.0% for the etravirine peak area |
| Resolution | As per the specific monograph, if a system suitability mixture is used. |
Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. The percentage of each impurity in the sample is calculated using the following formula:
Where:
-
Area_impurity: The peak area of the individual impurity in the sample chromatogram.
-
Area_standard: The peak area of etravirine in the standard chromatogram.
-
Concentration_standard: The concentration of etravirine in the standard solution.
-
Concentration_sample: The concentration of etravirine in the sample solution.
-
RRF (Relative Response Factor): The RRF of each impurity relative to etravirine. If the RRF is unknown, it is assumed to be 1.0.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.[8][9][10]
Protocol for Forced Degradation of Etravirine
-
Acid Hydrolysis: Dissolve etravirine in a suitable solvent and add 0.1 N HCl. Reflux the solution for a specified period (e.g., 2-8 hours) and then neutralize with 0.1 N NaOH.[3]
-
Base Hydrolysis: Dissolve etravirine in a suitable solvent and add 0.1 N NaOH. Reflux the solution for a specified period and then neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat a solution of etravirine with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of etravirine to UV light (e.g., 254 nm) and/or visible light for a specified duration.
After each stress condition, the samples are diluted appropriately and analyzed using the developed HPLC method. The chromatograms are then compared to that of an unstressed sample to identify and quantify the degradation products.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[11][12]
Key Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for each impurity).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking the sample with known amounts of impurities at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of the Experimental Workflow
The following diagrams illustrate the key workflows in the etravirine impurity profiling process.
Caption: Overall workflow for HPLC-based impurity profiling of etravirine.
Caption: Workflow for forced degradation studies of etravirine.
Conclusion
A robust and well-validated impurity profiling protocol is indispensable for ensuring the quality, safety, and efficacy of etravirine. The HPLC method detailed in this application note provides a reliable framework for the separation and quantification of known and unknown impurities. By integrating forced degradation studies and adhering to rigorous validation principles, researchers and drug developers can confidently characterize the impurity profile of etravirine, thereby meeting regulatory expectations and safeguarding public health.
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Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. (2024-12-29). [Link]
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(PDF) Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. ResearchGate. (2024-11-13). [Link]
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Analytical Method Development and Validation of Etravirine by RP-UFLC. RJPT. [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
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Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. ResearchGate. (2023-12-05). [Link]
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ETRAVIRINE FOR PEAK IDENTIFICATION CRS. EDQM. [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE IN ITS BULK DOSAGE FORM BY USING REVERSE PHASE HIGH PERFORMANCE LIQUI. ResearchGate. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. Amazon S3. (2025-11-28). [Link]
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Etravirine USP 2025. Trungtamthuoc.com. (2025-02-14). [Link]
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Intelence, INN-etravirine. European Medicines Agency. [Link]
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Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI. (2022-07-05). [Link]
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Etravirine Monograph for Professionals. Drugs.com. (2025-02-10). [Link]
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product monograph. (2017-05-17). [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). [Link]
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IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
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Etravirine. PubChem. [Link]
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Application Notes & Protocols: Isotope-Labeled 6-Desamino 6-Chloro Etravirine in Preclinical Research
Abstract
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of isotope-labeled 6-Desamino 6-Chloro Etravirine. Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 infection.[1][2][3] The use of its stable isotope-labeled (SIL) counterpart is critical for accurate bioanalysis. This guide provides in-depth protocols and the scientific rationale for utilizing isotope-labeled this compound as an internal standard in mass spectrometry-based assays for pharmacokinetic (PK), drug-drug interaction (DDI), and metabolic stability studies.
Introduction: The Significance of Etravirine and Isotope-Labeled Internal Standards
Etravirine (brand name Intelence) is a second-generation NNRTI, distinguished by its high genetic barrier to resistance, making it effective against HIV-1 strains that are resistant to first-generation NNRTIs.[2][4] Its metabolism is complex, primarily mediated by cytochrome P4_50_ (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5][6][7] This extensive metabolism necessitates precise and accurate quantification of the drug in biological matrices to understand its pharmacokinetic profile and potential for drug-drug interactions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity and specificity. The reliability of LC-MS/MS data is heavily dependent on the use of a suitable internal standard (IS).[8][9] An ideal IS should have physicochemical properties nearly identical to the analyte to compensate for variability in sample preparation and instrument response.[8][10] Stable isotope-labeled (SIL) analogues of the analyte, such as ¹³C₃-labeled this compound, are considered the gold standard for internal standards in quantitative bioanalysis.[8][10][11]
Key Applications and Methodologies
The principal application of isotope-labeled this compound is as an internal standard for the accurate quantification of Etravirine in various in vitro and in vivo studies.
Metabolic Stability Assays
Causality Behind Experimental Choices: Metabolic stability assays are crucial in early drug development to predict a drug's half-life and oral bioavailability. These assays typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes. By measuring the rate of disappearance of the parent drug over time, we can estimate its intrinsic clearance. The use of an SIL-IS is critical to correct for any analytical variability, ensuring that the measured decrease in concentration is due to metabolism and not experimental artifact.
Experimental Workflow for Metabolic Stability:
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a stock solution of Etravirine (e.g., 10 mM in DMSO).
-
Prepare a stock solution of isotope-labeled this compound (IS) (e.g., 1 mM in DMSO).
-
Thaw Human Liver Microsomes (HLM) and an NADPH regenerating system on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
Pre-warm the HLM in the phosphate buffer at 37°C for 5-10 minutes.
-
Add Etravirine to the HLM suspension to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the IS.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the peak area ratio of Etravirine to the IS for each time point.
-
Plot the natural logarithm of the percentage of Etravirine remaining versus time.
-
The slope of the line gives the rate constant of metabolism, which can be used to calculate the half-life (t½) and intrinsic clearance (CLint).
-
| Parameter | Formula |
| Half-life (t½) | 0.693 / elimination rate constant (k) |
| Intrinsic Clearance (CLint) | (V / P) * k |
| V = incubation volume, P = protein concentration |
Drug-Drug Interaction (DDI) Studies
Causality Behind Experimental Choices: Since Etravirine is metabolized by multiple CYP enzymes, there is a potential for DDIs with co-administered drugs that are inhibitors or inducers of these enzymes.[1][5] In vitro DDI studies, particularly CYP inhibition assays, are essential to predict these interactions. By measuring the effect of a potential inhibitor on the metabolism of Etravirine, the IC₅₀ (half-maximal inhibitory concentration) can be determined. The SIL-IS ensures the accuracy of the Etravirine quantification in the presence of other compounds.
Experimental Workflow for CYP Inhibition:
Caption: Workflow for an in vitro CYP inhibition assay.
Detailed Protocol: CYP Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of Etravirine, the test inhibitor, and the IS.
-
Use HLM and an NADPH regenerating system as in the metabolic stability assay.
-
-
Incubation Procedure:
-
Pre-incubate HLM with various concentrations of the test inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Add Etravirine to the incubation mixture.
-
Initiate the reaction with the NADPH regenerating system and incubate for a fixed time.
-
-
Sample Processing and Analysis:
-
Follow the same quenching, sample processing, and LC-MS/MS analysis steps as in the metabolic stability protocol.
-
-
Data Analysis:
-
Calculate the rate of Etravirine metabolism at each inhibitor concentration.
-
Determine the percent inhibition relative to a control incubation without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Pharmacokinetic (PK) Studies
Causality Behind Experimental Choices: PK studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids, such as plasma, over time is essential for determining key PK parameters. Given the inter-individual variability in patient matrices, a SIL-IS is crucial to correct for differences in sample recovery and matrix effects, leading to reliable PK data.[9]
Detailed Protocol: Quantification of Etravirine in Human Plasma
-
Sample Collection and Storage:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a solution of the IS in a protein-precipitating solvent like acetonitrile.
-
Vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Typical Mass Transitions for LC-MS/MS Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Etravirine | 436.0 | 225.1 |
| Isotope-Labeled IS | 439.0 | 228.1 |
| (Note: Exact m/z values may vary depending on the specific isotope labeling and instrument.) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Etravirine to the IS against the known concentrations of calibration standards.
-
Determine the concentration of Etravirine in the study samples by interpolation from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Conclusion
The use of isotope-labeled this compound as an internal standard is indispensable for the accurate and precise quantification of Etravirine in a variety of preclinical and clinical studies. The protocols and workflows detailed in this guide provide a robust framework for conducting high-quality bioanalytical work, ensuring data integrity and supporting the continued development and safe use of Etravirine. Adherence to these methodologies and a thorough understanding of the underlying scientific principles will enable researchers to generate reliable data that meets regulatory expectations.
References
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
National Institutes of Health (NIH). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
PubMed. Clinical pharmacokinetics and pharmacodynamics of etravirine. Available from: [Link]
-
University of Liverpool. Etravirine PK Fact Sheet. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
-
National Institutes of Health (NIH). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). bioanalytical method validation and study sample analysis m10. Available from: [Link]
-
ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available from: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available from: [Link]
-
Springer. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Available from: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. Available from: [Link]
-
ResearchGate. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. Available from: [Link]
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]
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Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
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Wikipedia. Etravirine. Available from: [Link]
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Springer. Development of a practical synthesis of etravirine via a microwave-promoted amination. Available from: [Link]
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National Institutes of Health (NIH). Bioanalytical method validation: An updated review. Available from: [Link]
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Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]
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-
Veeprho. Etravirine Impurities and Related Compound. Available from: [Link]
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Troubleshooting & Optimization
minimizing etravirine degradation to 6-Desamino 6-Chloro Etravirine during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice on minimizing the degradation of etravirine, specifically focusing on the formation of the potential degradant, 6-Desamino 6-Chloro Etravirine, during storage and experimental handling. As Senior Application Scientists, we have synthesized the available technical data with practical, field-proven insights to ensure the integrity of your research.
Overview of Etravirine Degradation
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its chemical stability is a critical factor in research and development to ensure accurate and reproducible results. While generally stable under recommended storage conditions, etravirine can degrade under various stress factors, including exposure to moisture, light, and certain chemical environments.
One potential degradation product is this compound. While the precise mechanism of its formation during storage is not extensively detailed in the public literature, its availability as a chemical reference standard suggests it is a recognized related substance that can arise as a synthetic byproduct or a degradant.[2][3] Understanding the factors that contribute to its formation is crucial for maintaining the purity of etravirine samples.
This guide will address frequently asked questions, provide troubleshooting protocols, and offer detailed experimental procedures to help you mitigate the risk of etravirine degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a potential impurity and degradation product of etravirine with the CAS number 269055-76-7 and molecular formula C20H13BrClN5O.[2][3] Its formation signifies the chemical alteration of the parent etravirine molecule, which can impact the accuracy of experimental results, reduce the potency of the active pharmaceutical ingredient (API), and introduce a new, potentially reactive chemical entity into your experiments.
Q2: What are the primary factors that can lead to the degradation of etravirine?
A2: Based on forced degradation studies and the chemical nature of etravirine, the primary factors contributing to its degradation are:
-
Moisture: Etravirine should be protected from moisture.[2][4] Hydrolysis of the 6-amino group on the pyrimidine ring is a plausible initial step in the formation of various degradants.
-
Light: Photodegradation can occur, and therefore, etravirine should be stored in light-resistant containers.[5]
-
Temperature: Elevated temperatures can accelerate degradation processes.[5]
-
pH: Etravirine has shown susceptibility to degradation in both acidic and alkaline conditions in forced degradation studies.[6]
-
Oxidative Stress: Exposure to oxidizing agents can also lead to the formation of degradation products.[6]
Q3: What is the plausible mechanism for the formation of this compound?
A3: While not definitively established in the literature for storage conditions, a plausible pathway for the formation of this compound involves a two-step process. The first step is likely the hydrolysis of the 6-amino group of the etravirine pyrimidine ring to a hydroxyl group. This intermediate could then undergo a substitution reaction where the hydroxyl group is replaced by a chlorine atom. The source of the chlorine could be residual chlorinated solvents from synthesis or other trace chloride ion contaminants in the storage environment.
Q4: What are the official recommended storage conditions for etravirine?
A4: Etravirine should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[7] It is crucial to keep it in its original, tightly closed container and protect it from moisture.[2][4][7] Many commercial preparations include a desiccant to absorb any ambient moisture.[7]
Q5: How can I detect and quantify etravirine and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for the analysis of etravirine and its impurities.[6][8][9] These techniques, often coupled with mass spectrometry (LC-MS/MS), allow for the separation, identification, and quantification of the parent drug and its degradation products with high sensitivity and specificity.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks observed during HPLC/UPLC analysis of stored etravirine. | 1. Degradation of etravirine due to improper storage. 2. Contamination of the sample or mobile phase. | 1. Verify storage conditions (temperature, humidity, light exposure). Ensure the container is tightly sealed and a desiccant is present if required. 2. Analyze a freshly prepared standard of etravirine to confirm the identity of the main peak. 3. If a peak corresponding to the retention time of this compound is suspected, confirm its identity using a reference standard and/or LC-MS/MS analysis. |
| Loss of etravirine concentration over time in a solution-based experiment. | 1. Hydrolysis or other degradation in the chosen solvent. 2. Adsorption of etravirine to the container surface. | 1. Assess the stability of etravirine in the specific solvent system and at the experimental temperature. Consider using a less reactive solvent or adjusting the pH if appropriate. 2. Use low-adsorption vials (e.g., silanized glass or specific polymers) for storing etravirine solutions. |
| Inconsistent results in bioassays or other functional experiments. | 1. Variable levels of etravirine degradation products affecting the assay. 2. Inaccurate initial concentration of etravirine due to degradation. | 1. Routinely check the purity of the etravirine stock using HPLC/UPLC before each experiment. 2. Prepare fresh stock solutions of etravirine for critical experiments. 3. If degradation is unavoidable, attempt to identify and synthesize the major degradation products to test their activity in the assay separately. |
Visualizing the Plausible Degradation Pathway
The following diagram illustrates a potential pathway for the degradation of etravirine to this compound.
Caption: Plausible degradation of etravirine.
Experimental Protocols
Protocol 1: Stability Assessment of Etravirine in a New Solvent System
This protocol outlines a forced degradation study to assess the stability of etravirine in a novel solvent system.
Materials:
-
Etravirine reference standard
-
Solvent system to be tested
-
HPLC or UPLC system with a suitable C18 column
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve etravirine in the solvent system to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC/UPLC to determine the initial peak area of etravirine and to check for any pre-existing impurities.
-
Stress Conditions: Aliquot the stock solution into several vials and expose them to various stress conditions:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Acidic Hydrolysis: Adjust the pH to 2 with 0.1 M HCl and incubate at room temperature.
-
Alkaline Hydrolysis: Adjust the pH to 12 with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Stress: Add a small volume of 3% hydrogen peroxide and incubate at room temperature.
-
Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC/UPLC.
-
Data Analysis: Calculate the percentage of etravirine remaining and the percentage of each degradation product formed at each time point. This will provide a stability profile of etravirine in the tested solvent system.
Protocol 2: Routine Quality Control of Etravirine Stock Solutions
This protocol provides a quick method for the routine quality control of etravirine stock solutions.
Materials:
-
Etravirine stock solution
-
HPLC or UPLC system with a validated method for etravirine analysis
-
Etravirine reference standard
Procedure:
-
System Suitability: Inject a freshly prepared etravirine reference standard solution to ensure the HPLC/UPLC system is performing correctly (check retention time, peak shape, and area reproducibility).
-
Sample Analysis: Inject the etravirine stock solution to be tested.
-
Purity Assessment: Compare the chromatogram of the stock solution to the reference standard. The purity of the stock solution can be estimated by the area percentage of the main etravirine peak relative to the total area of all peaks.
-
Acceptance Criteria: Establish an acceptance criterion for the purity of the stock solution (e.g., >99.0%). If the purity falls below this threshold, the stock solution should be discarded and a fresh one prepared.
Quantitative Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [7] |
| Protection from Moisture | Store in a tightly closed container with desiccant | [2][4][7] |
| Protection from Light | Store in a light-resistant container | [5] |
References
- Heine, T., et al. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies.
-
PubChem. (n.d.). Etravirine. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). Etravirine Impurities and Related Compound. Retrieved from [Link]
-
Drugs.com. (2025). Etravirine Monograph for Professionals. Retrieved from [Link]
-
Janssen Medical Information. (n.d.). INTELENCE® (etravirine) Repackaging. Retrieved from [Link]
-
Clinical Info .HIV.gov. (n.d.). Etravirine Patient Drug Record. National Institutes of Health. Retrieved from [Link]
- Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542.
- Anderson, P. L., et al. (2011). Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. Journal of pharmaceutical and biomedical analysis, 56(2), 319–325.
- Kumar, A., et al. (2014). Stability Indicating RP–HPLC Method for The Estimation of Etravirine in Pure and Tablet Dosage Form. International Journal of Pharmamedix India, 2(4), 1-8.
-
Patsnap. (2024). What is the mechanism of Etravirine? Retrieved from [Link]
- Antunes, A. M., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Toxicology letters, 290, 1-11.
-
Wikipedia. (n.d.). Etravirine. Retrieved from [Link]
- Reddy, B. R., et al. (2015). Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(12), 65-73.
- Rockstroh, J. K., & Clotet, B. (2009). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. Clinical infectious diseases, 48(6), 821-828.
- Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 9. Etravirine: a review of its use in the management of treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microwave-Promoted Synthesis of Etravirine Precursors
Welcome to the technical support center for the optimization of microwave-promoted synthesis of etravirine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic approach. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Introduction to Microwave-Assisted Synthesis of Etravirine Precursors
Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component in highly active antiretroviral therapy (HAART).[1][2] Traditional synthetic routes to its diarylpyrimidine core often suffer from long reaction times and modest yields.[1][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering benefits such as rapid heating, increased reaction rates, and improved yields.[5][6][7] This guide will focus on troubleshooting the key steps in the microwave-promoted synthesis of etravirine precursors, particularly the critical amination reaction.[1][3]
Frequently Asked Questions (FAQs)
Here are some common questions that arise when undertaking the microwave-promoted synthesis of etravirine precursors:
Q1: Why is microwave synthesis preferred for the amination step in the etravirine synthesis pathway?
A1: Conventional heating methods for the amination step can be exceedingly slow, often requiring reaction times of 12 hours or more.[1][3] Microwave irradiation dramatically accelerates this process, reducing the reaction time to as little as 15 minutes.[1][3][4] This rapid and uniform heating minimizes the formation of degradation byproducts, leading to a cleaner reaction profile and a higher overall yield.[1][3]
Q2: What are the key parameters to control in a microwave-assisted reaction for etravirine precursor synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: This is often the most influential parameter. The reaction rate is highly dependent on temperature.
-
Time: Microwave synthesis allows for precise control over the reaction time, which is significantly shorter than conventional methods.
-
Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy and solubilize the reactants. High-boiling polar solvents like N-methylpyrrolidone (NMP) are often used.[1][4]
-
Pressure: As the reaction is heated in a sealed vessel, pressure will build up. Monitoring the pressure ensures the reaction is proceeding safely.[1][4]
Q3: What are the expected yields for the microwave-promoted amination step?
A3: With optimized conditions, the yield for the microwave-promoted amination step to form the key intermediate can be as high as 85.6%.[1][4] This contributes to an improved overall yield for the entire etravirine synthesis.[1][3]
Q4: Is column chromatography necessary for the purification of etravirine precursors synthesized via microwave irradiation?
A4: One of the significant advantages of an optimized microwave-promoted synthesis is that it can produce a relatively clean crude product, often minimizing the need for purification by column chromatography.[1][3] Purification can often be achieved through simple recrystallization or washing procedures.[1][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired Etravirine Precursor
A lower than expected yield is a common issue. The following troubleshooting steps can help identify and resolve the root cause.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction may not be reaching the necessary activation energy.
-
Insufficient Reaction Time: While microwave synthesis is rapid, the reaction may not have proceeded to completion.
-
Solution: Increase the reaction time in short intervals (e.g., 2-5 minutes) and track the formation of the product using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
-
Poor Microwave Absorption: The chosen solvent may not be efficiently absorbing microwave energy.
-
Impure Starting Materials: Impurities in the reactants can interfere with the reaction.[9]
-
Solution: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify the starting materials if necessary.
-
Optimized Reaction Conditions for Microwave-Promoted Amination
| Parameter | Optimized Value |
| Temperature | 130 °C |
| Time | 15 minutes |
| Solvent | N-methylpyrrolidone (NMP) |
| Reactant | Intermediate 9 |
| Reagent | 25% aqueous ammonia |
| Expected Yield | ~85.6% |
Data compiled from Feng et al. (2018).[1][3]
Problem 2: Formation of Significant Impurities
The presence of unexpected peaks in your analytical chromatogram (HPLC, LC-MS) indicates the formation of side products.
Possible Causes and Solutions:
-
Overheating or Prolonged Reaction Time: Excessive temperature or time can lead to the degradation of reactants or products, or promote side reactions.
-
Solution: Carefully control the reaction temperature and time. As a starting point, use the optimized parameters mentioned in the table above and adjust as needed based on reaction monitoring.
-
-
Presence of Water or Other Nucleophiles: Contaminating nucleophiles can compete with the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully measure and ensure the correct stoichiometry of your reactants as per the established protocol.
-
Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Problem 3: Difficulty in Product Purification and Isolation
Even with a cleaner reaction profile from microwave synthesis, challenges in isolating the pure product can arise.
Possible Causes and Solutions:
-
Product Solubility: The desired product may have high solubility in the reaction solvent, making precipitation difficult.
-
Oily Product Formation: The product may precipitate as an oil rather than a solid.
-
Solution: Try adding the anti-solvent more slowly while vigorously stirring. Sonication can sometimes induce crystallization. If an oil persists, you may need to extract the product into an organic solvent, wash it, and then concentrate it before attempting recrystallization from a different solvent system.
-
-
Incomplete Removal of NMP: The high-boiling point of NMP can make its removal challenging.
-
Solution: After precipitation and filtration, thoroughly wash the solid product with ample amounts of water to remove residual NMP.[1][4] Further purification can be achieved by suspending the crude product in a suitable solvent like ethyl acetate at an elevated temperature, followed by cooling and filtration.[1]
-
Experimental Protocols
Optimized Microwave-Promoted Amination of Intermediate 9
This protocol is adapted from a validated and published procedure.[1][4]
Materials:
-
Intermediate 9 (e.g., 2.0 g, 5.3 mmol)
-
25% aqueous ammonia (15 mL)
-
N-methylpyrrolidone (NMP) (20 mL)
-
Microwave reactor
-
Water
-
Filtration apparatus
Procedure:
-
Combine Intermediate 9, 25% aqueous ammonia, and N-methylpyrrolidone in a microwave reactor vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction conditions to 130 °C for 15 minutes. The pressure may rise to approximately 135 psi.[1][4]
-
After the reaction is complete, cool the mixture to 5-10 °C.
-
Slowly add 100 mL of water to the cooled solution and stir for an additional 30 minutes to precipitate the product.[1][4]
-
Collect the solid product by filtration.
-
Wash the solid with 100 mL of water.
-
Dry the product at 45-50 °C to obtain the crude intermediate 11.
Diagram of the Experimental Workflow
Sources
- 1. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. youtube.com [youtube.com]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation Patterns
From the desk of a Senior Application Scientist
Welcome to the technical support center for mass spectrometry (MS) fragmentation. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and compound identification. Here, we will move beyond theoretical principles and delve into practical, field-tested solutions for the common and complex challenges encountered in interpreting fragmentation patterns. Our approach is rooted in understanding the fundamental science to empower you to make informed decisions and confidently troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and problems encountered during the analysis of fragmentation patterns.
Q1: My spectrum shows no or very weak fragmentation. What are the likely causes?
A1: This is a common issue that can often be resolved by systematically checking a few key parameters. The primary reasons for a lack of fragmentation are insufficient energy transfer to the precursor ion or the inherent stability of the molecule itself.
-
Insufficient Collision Energy (in MS/MS): The most straightforward cause is that the collision energy (CE) is set too low. Different molecules require different amounts of energy to induce fragmentation.
-
"Soft" Ionization Technique: Techniques like electrospray ionization (ESI) are designed to be "soft" to preserve the molecular ion.[1] Sometimes, this results in minimal fragmentation in the source.
-
In-Source Fragmentation is Off or Too Low: Many modern instruments allow for controlled in-source fragmentation (sometimes called cone voltage or fragmentor voltage) which can be adjusted to induce fragmentation before the mass analyzer.[2][3] If this is set too low, you may only see the precursor ion.
-
Analyte Stability: Some molecules, particularly those with extensive aromatic systems or rigid structures, are inherently stable and require higher energy to fragment.
-
Instrument Calibration: An out-of-calibration instrument may not be applying the specified collision energy correctly.[4]
Q2: I see unexpected peaks in my spectrum. How can I determine their origin?
A2: Unexpected peaks can arise from a variety of sources, including contaminants, adducts, or unanticipated fragmentation pathways. A logical process of elimination is key.
-
Background Contamination: Always run a solvent blank. Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and siloxanes from septa or column bleed.[5]
-
Adduct Formation: In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). These adducts can be difficult to fragment and may be mistaken for unknown compounds.[6]
-
In-Source Fragmentation: Uncontrolled in-source fragmentation can generate fragments that are then selected as precursors in an MS/MS experiment, leading to a confusing spectrum.[1][2][7][8]
-
Co-eluting Compounds: If your chromatography is not fully resolving all components of a mixture, you may be fragmenting multiple precursors at the same time.
-
Rearrangement Reactions: Some molecules undergo complex rearrangements upon fragmentation, leading to peaks that are not a result of simple bond cleavages.[9][10]
Q3: The fragmentation pattern for my compound is not reproducible between runs. What should I investigate?
A3: Lack of reproducibility points to instability in the experimental conditions.
-
Fluctuating Source Conditions: The temperature and gas flows in the ion source can significantly impact in-source fragmentation and, consequently, the overall appearance of the spectrum.[8]
-
Inconsistent Collision Energy: Ensure the collision energy is being applied consistently. On some instruments, this can be affected by the ion abundance in the collision cell.
-
Chromatographic Instability: Shifting retention times can lead to different co-eluting species being present at the time of fragmentation, altering the resulting spectrum.[11]
-
Sample Degradation: If the analyte is unstable in the autosampler, its degradation products will lead to different fragmentation patterns over time.[12]
In-Depth Troubleshooting Guides
Guide 1: Problem - Absence of Expected Fragments or a Dominant Precursor Ion
The absence of expected fragments can hinder structural elucidation. This guide provides a systematic approach to diagnosing and resolving this issue.
Causality Explained
Fragmentation occurs when an ion's internal energy exceeds the dissociation energy of its weakest bonds.[2][9] If the energy transferred during ionization or collision-induced dissociation (CID) is insufficient, the ion will not fragment. The stability of the resulting fragment ions also plays a crucial role; if the potential fragments are highly unstable, the fragmentation pathway is less likely to be observed.[7][13][14]
Troubleshooting Workflow
Here is a step-by-step protocol to address a lack of fragmentation:
-
Verify Precursor Ion Selection: Confirm that the correct m/z value for the precursor ion is being isolated. Check for common adducts (e.g., Na⁺, K⁺) that may have been inadvertently selected. Sodium adducts, for example, are notoriously difficult to fragment effectively.[6]
-
Optimize Collision Energy (CE): This is the most critical parameter.
-
Perform a CE ramp experiment. Start with a low CE and incrementally increase it, acquiring a full MS/MS spectrum at each step.
-
Plot the intensity of the precursor ion and key fragment ions as a function of CE. This will reveal the optimal CE for your compound.
-
-
Increase In-Source Fragmentation:
-
Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Low pressure will result in fewer collisions and less efficient fragmentation.
-
Evaluate Analyte Structure: Consider the structure of your analyte. Molecules with rigid, aromatic structures may require significantly higher collision energies than flexible, aliphatic molecules.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for absent fragmentation.
Guide 2: Problem - Excessive or Uncontrolled In-Source Fragmentation
While in-source fragmentation can be a useful tool, when uncontrolled it can lead to the complete loss of the molecular ion and complicate spectral interpretation.
Causality Explained
In-source fragmentation occurs in the region between the ion source and the mass analyzer.[1] It is a form of collision-induced dissociation where ions collide with residual gas molecules. The extent of this fragmentation is primarily influenced by the voltage potentials in this region (cone/fragmentor voltage) and the temperature of the source.[3][8] Labile compounds, such as some drug metabolites, are particularly susceptible to in-source fragmentation.
Troubleshooting Workflow
-
Reduce In-Source Voltages: Systematically decrease the cone voltage, fragmentor voltage, or declustering potential. This is the most direct way to reduce the kinetic energy of the ions and minimize in-source fragmentation.[8]
-
Lower Ion Source Temperature: High source temperatures can increase the internal energy of the ions, making them more prone to fragmentation. Reduce the source temperature in increments of 10-20°C and observe the effect on the molecular ion intensity.[8]
-
Optimize Mobile Phase Composition: The composition of the mobile phase can affect the efficiency of ionization and the stability of the resulting ions. In some cases, adding a small amount of a modifier like ammonium formate can help to form more stable adducts that are less prone to fragmentation.
-
Check for Contaminants: Contaminants in the ion source can create an unstable environment, leading to inconsistent fragmentation. If the problem persists, consider cleaning the ion source.[15]
Data Presentation: In-Source Voltage vs. Ion Intensity
| Cone Voltage (V) | Precursor Ion [M+H]⁺ Intensity | Fragment Ion [F]⁺ Intensity |
| 20 | 950,000 | 50,000 |
| 40 | 600,000 | 400,000 |
| 60 | 200,000 | 800,000 |
| 80 | <50,000 | 950,000 |
This table illustrates how increasing the cone voltage can shift the ion population from the precursor to the fragment ion.
Guide 3: Problem - Non-Canonical or Rearrangement Fragments Dominate the Spectrum
Rearrangement reactions can produce fragment ions that are not the result of simple bond cleavages, making structural elucidation challenging.
Causality Explained
Rearrangement reactions, such as the McLafferty rearrangement, involve the transfer of an atom (typically hydrogen) through a cyclic transition state, followed by fragmentation.[9] These reactions are often energetically favorable and can lead to very stable, and therefore abundant, fragment ions.[10] They are particularly common in molecules containing carbonyl groups, esters, and amines.[9][16]
Troubleshooting and Interpretation Protocol
-
Recognize the Signs of Rearrangement: Rearrangement ions are often even-electron ions with an even m/z value, which can be a key diagnostic feature.[10]
-
Propose Plausible Mechanisms: Based on the functional groups present in your molecule, propose potential rearrangement mechanisms. For example, if you have a ketone or aldehyde, consider the McLafferty rearrangement.
-
Use Isotopic Labeling: The definitive way to confirm a rearrangement mechanism is through isotopic labeling. For example, replacing a specific hydrogen atom with deuterium and observing the corresponding mass shift in the fragment ion can confirm its involvement in the rearrangement.
-
Vary Collision Energy: The relative abundance of rearrangement versus direct cleavage fragments can sometimes be altered by changing the collision energy. Higher energies may favor direct cleavages over the more complex rearrangement pathways.
-
Consult Reference Spectra: Compare your spectrum to databases of known compounds. The fragmentation patterns of similar structures can provide valuable clues.
Visualizing a Common Rearrangement
Caption: The McLafferty rearrangement pathway.
References
- University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2014). Why is it so hard to fragment certain ions during MSMS analysis?. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]
-
LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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University of Delaware. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Advanced Purification of Diarylpyrimidine Compounds
Welcome to the technical support center for the advanced purification of diarylpyrimidine (DAPY) compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of molecules. Diarylpyrimidines are a cornerstone in medicinal chemistry, notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment.[1][2][3] Their often complex structures, potential for closely related impurities, and sometimes challenging physicochemical properties necessitate robust and advanced purification strategies.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Section 1: Troubleshooting Common Purification Challenges
This section addresses the day-to-day issues encountered during the purification of diarylpyrimidine compounds.
Column Chromatography Headaches
Question: I'm running a silica gel column to purify my diarylpyrimidine, but I'm getting poor separation between my product and a closely related impurity. What can I do?
Answer: This is a frequent challenge, often arising from impurities with very similar polarity to your target compound. Here’s a systematic approach to troubleshoot this:
-
Solvent System Optimization is Key:
-
Fine-Tune Polarity: Small changes to the eluent composition can have a significant impact. Instead of large jumps in polarity, try incremental changes (e.g., from 10% ethyl acetate in hexanes to 12%, not 20%).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different selectivity can dramatically improve resolution. For example, in a hexane/ethyl acetate system, adding 1-2% of methanol or dichloromethane can alter the interactions with the silica and improve separation.
-
Consider Alternative Solvent Systems: Don't be locked into one system. If hexane/ethyl acetate isn't working, consider dichloromethane/methanol or toluene/ethyl acetate systems.
-
-
Stationary Phase Considerations:
-
Particle Size and Surface Area: For difficult separations, switching to silica gel with a smaller particle size (e.g., 40-63 µm) can increase the number of theoretical plates and improve resolution.
-
Deactivation of Silica: If you suspect your compound is degrading on the acidic silica surface, you can deactivate it by pre-treating the silica with a solvent mixture containing a small amount of a non-volatile base like triethylamine (typically 0.1-1%).[4]
-
-
Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial eluent, dry loading is recommended. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the column. This prevents the compound from precipitating at the top of the column and ensures a narrow starting band.[5]
-
Question: My diarylpyrimidine compound seems to be streaking or tailing on the column, leading to broad peaks and poor recovery. What's causing this and how can I fix it?
Answer: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it could be a solubility issue.
-
Address Secondary Interactions: The pyrimidine core and various substituents on the aryl rings can be basic and interact strongly with the acidic silanol groups on the silica surface.
-
Addition of a Modifier: As mentioned above, adding a small amount of a competitive base like triethylamine or pyridine (0.1-1%) to your eluent can mask the acidic sites on the silica and significantly improve peak shape.[4]
-
-
Improve Solubility: If your compound is not fully soluble in the mobile phase as it travels down the column, it can lead to tailing.
-
Increase Eluent Strength: A gradual increase in the polarity of the mobile phase during the elution can help keep the compound dissolved and moving along with the solvent front.[4]
-
-
Check for Overloading: Loading too much crude material onto the column can lead to band broadening and tailing. As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-5% of the mass of the silica gel.
The Crystallization Conundrum
Question: I'm struggling to crystallize my diarylpyrimidine compound. It either oils out or remains in solution. What strategies can I employ?
Answer: Crystallization is a powerful purification technique that can yield highly pure material, but it can be notoriously tricky.[][7] Diarylpyrimidines can be particularly challenging due to their often rigid structures and potential for polymorphism.
-
Systematic Solvent Screening: The choice of solvent is critical.[8][]
-
Solubility Profile: You need a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Binary Solvent Systems: Often, a mixture of a "good" solvent (in which your compound is very soluble) and a "poor" or "anti-solvent" (in which it is insoluble) is effective. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. Common combinations include dichloromethane/hexanes, ethyl acetate/hexanes, or methanol/water.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered, pure crystals.[10]
-
Insulated Cooling: After heating to dissolve, place the flask in an insulated container (like a beaker with glass wool) to slow down the cooling process.
-
Stepwise Cooling: Allow the solution to cool to room temperature first, and then transfer it to a refrigerator, and finally to a freezer.
-
-
Induce Nucleation:
-
Seeding: If you have a small amount of pure crystalline material, adding a tiny seed crystal to the supersaturated solution can initiate crystallization.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.
-
-
Advanced Crystallization Techniques:
-
Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
Supercritical Anti-Solvent (SAS) Crystallization: In this advanced technique, the compound is dissolved in a solvent, and then a supercritical fluid (like CO2) is introduced, which is miscible with the solvent but acts as an anti-solvent for the compound, causing it to precipitate.[11] This method allows for fine control over particle size and morphology.[11]
-
Question: My diarylpyrimidine is only soluble in high-boiling point solvents like DMF or DMSO, making crystallization difficult. What are my options?
Answer: This is a common and frustrating problem.[12] Here are a few approaches:
-
Anti-Solvent Addition: Dissolve your compound in a minimum amount of hot DMF or DMSO. Then, slowly add a miscible anti-solvent (like water or isopropanol) at an elevated temperature until you see persistent turbidity. Then, allow the solution to cool slowly.
-
Vapor Diffusion with a Volatile Anti-Solvent: As described above, this can be an effective method for compounds in low-volatility solvents.
-
Consider an Alternative Purification Method: If crystallization proves too challenging, preparative HPLC or Supercritical Fluid Chromatography (SFC) might be more suitable for achieving high purity.
Section 2: Advanced Purification Techniques - FAQs
For challenging separations or when very high purity is required (e.g., for APIs), advanced techniques are often necessary.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Question: When should I consider using preparative HPLC for my diarylpyrimidine compound?
Answer: Preparative HPLC is a powerful tool for purifying compounds that are difficult to separate by conventional column chromatography.[13] It is particularly useful for:
-
Separating closely related impurities or isomers.
-
Final polishing step to achieve >99% purity.
-
Purifying small quantities of material (mg to g scale). [13]
-
Compounds that are not amenable to crystallization.
Question: What are the key steps in developing a preparative HPLC method for a novel diarylpyrimidine?
Answer: A systematic approach is crucial for efficient method development:
-
Analytical Method Development: First, develop a robust analytical HPLC method to separate your compound from its impurities.[13] This will allow you to screen different columns and mobile phases quickly.
-
Column and Mobile Phase Screening:
-
Orthogonal Screening: It's good practice to screen columns with different selectivities (e.g., C18, Phenyl-Hexyl, and a polar-embedded phase) and at different pH values (e.g., pH 2.5 and pH 8.0) to find the optimal separation conditions.[14]
-
-
Loading Study: Once you have a good analytical separation, perform a loading study on the analytical column to determine the maximum amount of material you can inject without losing resolution.[13]
-
Scale-Up to Preparative Column: Based on the loading study, you can scale up your method to a preparative column. The flow rate and injection volume are scaled up proportionally to the cross-sectional area of the preparative column.
-
Fraction Collection and Analysis: Collect fractions as your compound elutes and analyze them using your analytical HPLC method to determine their purity. Pool the pure fractions for solvent evaporation.
Supercritical Fluid Chromatography (SFC)
Question: I have a chiral diarylpyrimidine, and I need to separate the enantiomers. Is SFC a good option?
Answer: Yes, Supercritical Fluid Chromatography (SFC) is an excellent and often preferred technique for chiral separations in the pharmaceutical industry.[15][16][17]
-
Advantages of SFC for Chiral Separations:
-
Speed: SFC separations are typically 3-5 times faster than chiral HPLC.[15]
-
Green Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, which is non-toxic and reduces the consumption of organic solvents.[17]
-
Efficiency: The low viscosity of the mobile phase leads to higher efficiency and better resolution.[17]
-
Complementary Selectivity: Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC, sometimes providing a separation that is not achievable with HPLC.[15]
-
Question: What is a typical workflow for developing a chiral SFC method?
Answer: The workflow is similar to HPLC method development but with some key differences:
-
Column Screening: Screen a set of chiral stationary phases (CSPs) with different selectors (e.g., polysaccharide-based columns like Chiralpak AD, AS, IC).
-
Co-solvent Screening: The most common co-solvents are alcohols like methanol, ethanol, and isopropanol. Screening these can have a significant impact on selectivity.[18]
-
Additive Screening: For basic compounds like many diarylpyrimidines, adding a small amount of a basic additive (e.g., 0.1-0.5% diethylamine) to the co-solvent can dramatically improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.[18]
-
Optimization: Once a promising set of conditions is found, you can optimize the separation by adjusting the co-solvent percentage, back pressure, and temperature.
Orthogonal Purification Strategies
Question: What does "orthogonal purification" mean, and why is it important for diarylpyrimidine compounds intended for drug development?
Answer: Orthogonal purification refers to the use of two or more purification techniques that separate compounds based on different chemical or physical properties. This is a critical concept in pharmaceutical development to ensure the comprehensive removal of all impurities.[19][20]
-
Principle: A single purification technique might co-elute an impurity with your main compound because they share a similar property (e.g., polarity in reversed-phase HPLC). An orthogonal method will have a different separation mechanism, allowing for the resolution of that co-eluting impurity.[21]
-
Examples of Orthogonal Techniques:
-
Reversed-Phase HPLC (separation based on hydrophobicity) followed by Normal-Phase Chromatography or HILIC (separation based on polarity).
-
Ion-Exchange Chromatography (separation based on charge) followed by Size-Exclusion Chromatography (separation based on size). [22]
-
Chromatography followed by Crystallization.
-
For a diarylpyrimidine API, employing an orthogonal method provides a higher degree of confidence in its purity profile, which is essential for regulatory submissions and patient safety.[19]
Section 3: Impurity Profiling and Identification
Question: I've purified my diarylpyrimidine, but my analytical data (LC-MS) shows some minor, unknown impurities. How can I identify them?
Answer: Identifying impurities is crucial for process optimization and meeting regulatory requirements. A combination of techniques is usually employed:
-
LC-MS/MS: This is the workhorse for impurity identification. The mass spectrometer provides the molecular weight of the impurity, and MS/MS fragmentation can give clues about its structure.[23][24][25][26][27]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Understanding the Synthesis: Most impurities are by-products of the synthetic route.[28] For example, in a Suzuki coupling reaction used to synthesize many diarylpyrimidines, common impurities can include starting materials, homo-coupled products, and debrominated or dechlorinated by-products.[29][30] A thorough understanding of the reaction mechanism can help you propose likely structures for the observed impurities.
-
Forced Degradation Studies: Subjecting your purified compound to stress conditions (acid, base, heat, light, oxidation) can help identify potential degradation products that might also be present as impurities in your sample.
Section 4: Visual Workflows and Data Summaries
Workflow for Selecting a Purification Strategy
Caption: A decision tree for selecting the appropriate purification strategy for diarylpyrimidine compounds.
Experimental Protocol: Preparative HPLC Method Development
Objective: To purify a diarylpyrimidine compound to >99% purity.
Step 1: Analytical Method Scouting
-
Columns:
-
Column A: C18, 2.1 x 50 mm, 1.8 µm
-
Column B: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
-
-
Mobile Phases:
-
A1: 0.1% Formic Acid in Water
-
B1: 0.1% Formic Acid in Acetonitrile
-
A2: 10 mM Ammonium Bicarbonate in Water, pH 8
-
B2: Acetonitrile
-
-
Gradient: 5-95% B over 5 minutes.
-
Analysis: Inject a small amount of the crude material onto each column/mobile phase combination to identify the conditions that provide the best separation of the product from impurities.
Step 2: Loading Study
-
Using the optimal analytical conditions, perform a series of injections with increasing concentrations of your crude material.
-
Monitor the peak shape and resolution. The maximum load is the point at which you start to see a significant loss in resolution between your target peak and the nearest impurity.
Step 3: Scale-Up to Preparative HPLC
-
Column: Select a preparative column with the same stationary phase as the optimal analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).
-
Scale Flow Rate and Gradient:
-
Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius / Analytical Column Radius)²
-
Keep the gradient time the same.
-
-
Calculate Injection Volume: Scale the injection volume based on the column volumes.
-
Purification Run: Perform the preparative run and collect fractions.
-
Fraction Analysis: Analyze the collected fractions using the analytical method to determine purity.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Best For | Pros | Cons |
| Crystallization | Differential solubility | High purity of solid compounds | High purity, scalable, cost-effective | Can be difficult to develop, not suitable for oils |
| Flash Chromatography | Polarity-based separation on silica | Routine purification (grams to kgs) | Fast, relatively inexpensive | Lower resolution than HPLC, solvent consumption |
| Preparative HPLC | High-resolution separation | Difficult separations, high purity polishing | High resolution, applicable to a wide range of compounds | Higher cost, more complex, solvent intensive |
| SFC | Separation using a supercritical fluid | Chiral separations, "green" chemistry | Very fast, reduced organic solvent use, high efficiency | Requires specialized equipment, may not be suitable for all compounds |
References
- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central.
- How do I increase protein solubility after purification?.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4..
- Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chrom
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- Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF.
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- Chiral separations in sub- and supercritical fluid chrom
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- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Publishing.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
- General approach for the development of preparative peptide separ
- Impurity Identification Using LC-MS and in silico Reaction Enumer
- Recrystalliz
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- recrystallization, filtr
- LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal.
- Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation.
- Crystallization Strategies for API Development and Scale Up. YouTube.
- Solubilization and Controlled Release Strategy of Poorly W
- Discovery of novel diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors: Design, synthesis and biological activity evaluation | Request PDF.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Chiral Separations: Using SFC to Unlock Purific
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Managing Poor Solubility With Cutting-Edge Formul
- LC-MS and CE-MS Str
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. MDPI.
- Picking the best purification method for your API can be a tricky challenge.
- Recrystalliz
- Orthogonal Chromatographic Techniques for Therapeutic Protein Characteriz
- SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- troubleshooting column chrom
- [Kromasil®] notes - Basic methodology for method development in prepar
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Validation & Comparative
A Comparative Guide to the Resistance Profiles of First vs. Second-Generation NNRTIs
This guide provides an in-depth comparison of the resistance profiles of first and second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), offering valuable insights for researchers, scientists, and drug development professionals. By understanding the nuances of NNRTI resistance, we can better strategize the development of more durable antiretroviral therapies.
Introduction: The Enduring Challenge of NNRTI Resistance
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] They are allosteric inhibitors, binding to a hydrophobic pocket in the RT, distinct from the active site.[2][3] This binding induces a conformational change in the enzyme, ultimately inhibiting DNA synthesis.[2]
The clinical utility of first-generation NNRTIs, while significant, has been hampered by the rapid emergence of drug resistance. A low genetic barrier means that a single amino acid substitution in the NNRTI binding pocket can confer high-level resistance, often leading to cross-resistance across the entire class.[4] This has driven the development of second-generation NNRTIs, designed to have a higher genetic barrier to resistance and activity against common NNRTI-resistant viral strains.[4] This guide will dissect the key differences in the resistance profiles of these two generations, providing the underlying mechanistic insights and the experimental data to support these claims.
The Two Generations of NNRTIs: A Clear Distinction
For the purpose of this guide, we will classify the NNRTIs as follows:
-
First-Generation NNRTIs:
-
Nevirapine (NVP)
-
Efavirenz (EFV)
-
Delavirdine (DLV)
-
-
Second-Generation NNRTIs:
-
Etravirine (ETR)
-
Rilpivirine (RPV)
-
Doravirine (DOR)
-
Comparing Resistance Profiles: Genetic Barrier and Cross-Resistance
The fundamental difference in the resistance profiles of the two NNRTI generations lies in their genetic barrier to resistance. First-generation NNRTIs have a low genetic barrier, meaning a single mutation can lead to a significant loss of antiviral activity.[4] In contrast, second-generation NNRTIs were designed to have a higher genetic barrier, requiring the accumulation of multiple mutations for clinically significant resistance to emerge.[3]
First-Generation NNRTI Resistance: The Domino Effect of Single Mutations
The emergence of resistance to first-generation NNRTIs is often rapid and can be triggered by a single amino acid substitution in the reverse transcriptase enzyme.[4] The most common of these mutations include K103N and Y181C.
-
K103N: This is a hallmark resistance mutation for first-generation NNRTIs. The substitution of lysine (K) with asparagine (N) at position 103 of the reverse transcriptase is thought to create a hydrogen bond with Y188, which alters the entrance to the NNRTI binding pocket, thereby reducing the binding affinity of the drug.[2]
-
Y181C: The replacement of tyrosine (Y) with cysteine (C) at position 181 directly impacts the binding of the NNRTI within the hydrophobic pocket. This mutation is particularly detrimental to nevirapine activity.[5]
The presence of a single mutation like K103N can lead to high-level resistance to nevirapine and efavirenz, rendering them ineffective. Furthermore, a mutation selected by one first-generation NNRTI often confers cross-resistance to others in the same class, limiting sequential use.[6]
Second-Generation NNRTI Resistance: A Higher Threshold for Failure
Second-generation NNRTIs were rationally designed to overcome the limitations of their predecessors. Their chemical structures possess greater conformational flexibility, allowing them to bind to the NNRTI pocket in multiple conformations.[7] This "wiggling" and "jiggling" allows them to adapt to changes in the binding pocket caused by resistance mutations that would typically block the binding of the more rigid first-generation drugs.[8]
For instance, etravirine and rilpivirine can still effectively bind to and inhibit reverse transcriptase enzymes harboring the K103N mutation.[9] While certain mutations can reduce the susceptibility to second-generation NNRTIs, a single mutation is generally not sufficient to cause clinical failure. Instead, an accumulation of several mutations is typically required to confer high-level resistance.[3]
Doravirine, a newer second-generation NNRTI, has a particularly unique resistance profile. It maintains activity against viruses with the common K103N, Y181C, and G190A mutations.[10] Resistance to doravirine is most commonly associated with mutations at position V106.[6]
Quantitative Comparison of NNRTI Resistance
The following tables summarize the fold change (FC) in the 50% effective concentration (EC50) for various NNRTI resistance mutations against first and second-generation drugs. An increase in fold change indicates a decrease in susceptibility to the drug. Data is compiled from the Stanford University HIV Drug Resistance Database.[11][12]
Table 1: Fold Change in Susceptibility for Key First-Generation NNRTI Resistance Mutations
| Mutation | Nevirapine (NVP) FC | Efavirenz (EFV) FC | Etravirine (ETR) FC | Rilpivirine (RPV) FC | Doravirine (DOR) FC |
| K103N | >50 | ~20 | <3 | <3 | <2 |
| Y181C | >100 | <3 | ~3-5 | ~2-3 | <2 |
| G190A | >50 | ~5-10 | <3 | <3 | <2 |
| L100I | >50 | >20 | ~3-5 | ~2-3 | <2 |
| V106A | >50 | <3 | <3 | <3 | <2 |
Table 2: Fold Change in Susceptibility for Key Second-Generation NNRTI Resistance Mutations
| Mutation | Nevirapine (NVP) FC | Efavirenz (EFV) FC | Etravirine (ETR) FC | Rilpivirine (RPV) FC | Doravirine (DOR) FC |
| E138K | ~2-5 | ~2-3 | ~3-5 | ~2-3 | <2 |
| Y181C + K103N | >100 | ~10-20 | ~5-10 | ~3-5 | <3 |
| V179F + Y181C | >100 | ~5-10 | >10 | >10 | Not well established |
| M230L | >100 | >50 | >10 | >10 | Not well established |
| V106M | >100 | >50 | Not well established | Not well established | >10 |
Visualizing the Mechanism of NNRTI Action and Resistance
The following diagram illustrates the binding of NNRTIs to the reverse transcriptase enzyme and how resistance mutations can disrupt this interaction.
Caption: Workflow for a genotypic resistance assay.
Phenotypic Resistance Assay
Phenotypic assays provide a direct measure of drug susceptibility by assessing the ability of a patient's virus to replicate in the presence of varying concentrations of an antiretroviral drug. [13] Step-by-Step Methodology for a Recombinant Virus Phenotypic Assay (e.g., PhenoSense):
-
Viral RNA Extraction and RT-PCR:
-
Similar to the genotypic assay, extract viral RNA from patient plasma and amplify the protease and reverse transcriptase regions of the pol gene. [3]
-
-
Construction of Recombinant Virus:
-
Clone the amplified patient-derived pol gene into a proviral vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain. This vector typically contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication. [3]
-
-
Transfection and Virus Production:
-
Transfect a suitable cell line (e.g., 293T cells) with the recombinant vector to produce infectious virus particles containing the patient's protease and reverse transcriptase enzymes.
-
-
Drug Susceptibility Testing:
-
Infect target cells (e.g., MT-2 cells) with the recombinant virus in the presence of serial dilutions of the NNRTIs being tested.
-
Include a no-drug control and a reference wild-type virus in parallel.
-
-
Measurement of Viral Replication:
-
After a defined incubation period (e.g., 3-4 days), measure the activity of the reporter gene (e.g., luciferase activity) in the infected cells. The amount of reporter gene activity is proportional to the level of viral replication.
-
-
Data Analysis and Interpretation:
-
For each drug, calculate the drug concentration that inhibits viral replication by 50% (IC50). * Determine the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of the reference wild-type virus. * Interpret the fold change value using established clinical cut-offs to classify the virus as susceptible, having intermediate resistance, or being highly resistant to the drug.
-
Sources
- 1. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hivguidelines.org [hivguidelines.org]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. madridge.org [madridge.org]
- 10. researchgate.net [researchgate.net]
- 11. HIV Drug Resistance Database [hivdb.stanford.edu]
- 12. HIV Drug Resistance Database [hivdb.stanford.edu]
- 13. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
